cis-1-Iod-2-(pentafluorethyl)cyclohexan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane is an organofluorine compound with the molecular formula C8H10F5I and a molecular weight of 328.06 g/mol . This compound is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring. It is primarily used in research and development, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: Research involving this compound explores its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Vorbereitungsmethoden
The synthesis of cis-1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of cyclohexane with iodine and a fluorinating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclohexane derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the iodine atom or the cyclohexane ring.
Addition Reactions: The pentafluoroethyl group can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of cis-1-Iodo-2-(pentafluoroethyl)cyclohexane involves its interaction with molecular targets through its iodine and pentafluoroethyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The pentafluoroethyl group can also influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane can be compared with other similar compounds, such as:
cis-1-Iodo-2-(trifluoroethyl)cyclohexane: This compound has a trifluoroethyl group instead of a pentafluoroethyl group, resulting in different chemical properties and reactivity.
cis-1-Bromo-2-(pentafluoroethyl)cyclohexane: The bromine atom in this compound can lead to different substitution and addition reactions compared to the iodine atom in cis-1-Iodo-2-(pentafluoroethyl)cyclohexane.
The uniqueness of cis-1-Iodo-2-(pentafluoroethyl)cyclohexane lies in its specific combination of iodine and pentafluoroethyl groups, which confer distinct chemical and physical properties that are valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
38787-68-7 |
---|---|
Molekularformel |
C8H10F5I |
Molekulargewicht |
328.06 g/mol |
IUPAC-Name |
(1S,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
InChI |
InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI-Schlüssel |
DSLYPUILDQBYTC-RITPCOANSA-N |
SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)C(C(F)(F)F)(F)F)I |
Kanonische SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.